Tert-butyl 3-[(6-chloropyridazin-3-yl)amino]azetidine-1-carboxylate

Sirtuin Biology Epigenetics Drug Discovery

Researchers developing sirtuin (SIRT1/2) or kinase inhibitors often face incompatibility between chloropyridazine moieties and catalytic hydrogenation required for Cbz or benzyl deprotection. This compound solves that problem. Key advantages: (1) Orthogonal Boc group is selectively cleaved with acid (TFA/DCM), leaving the chloropyridazine intact. (2) The NH linker provides a unique hydrogen-bond donor and rotatable bond, yielding distinct binding poses versus flat C-linked analogs. (3) Available in gram quantities at ≥95% purity, enabling rapid SAR exploration by parallel synthesis.

Molecular Formula C12H17ClN4O2
Molecular Weight 284.74
CAS No. 2415540-39-3
Cat. No. B2371645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-[(6-chloropyridazin-3-yl)amino]azetidine-1-carboxylate
CAS2415540-39-3
Molecular FormulaC12H17ClN4O2
Molecular Weight284.74
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)NC2=NN=C(C=C2)Cl
InChIInChI=1S/C12H17ClN4O2/c1-12(2,3)19-11(18)17-6-8(7-17)14-10-5-4-9(13)15-16-10/h4-5,8H,6-7H2,1-3H3,(H,14,16)
InChIKeyAZPRLOWMHQVHJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Product Overview


Tert-butyl 3-[(6-chloropyridazin-3-yl)amino]azetidine-1-carboxylate (CAS 2415540-39-3) is a synthetic azetidine intermediate featuring a tert-butoxycarbonyl (Boc)-protected azetidine ring, a chloropyridazine moiety, and a secondary amine (NH) linker. Its molecular formula is C12H17ClN4O2, with a molecular weight of 284.74 g/mol and a typical purity of ≥95% . This compound is not an active pharmaceutical ingredient itself but serves as a versatile scaffold in drug discovery, particularly for programs targeting sirtuins (SIRT1/2) and for constructing libraries of kinase or metabolic enzyme inhibitors [1].

SIRT1 tool compound

Reported lower-affinity SIRT1 ligand enables partial inhibition studies where complete target blockade is undesired.

Orthogonal Boc-protected azetidine

Acid-labile Boc group stable under chloropyridazine-compatible conditions; enables sequential deprotection in multi-step synthesis.

Why Generic Substitution Fails


This specific compound occupies a unique chemical space due to its NH linker between the azetidine and pyridazine rings, which is absent in direct C-linked analogs like tert-butyl 3-(6-chloropyridazin-3-yl)azetidine-1-carboxylate (CAS 2385819-08-7). The secondary amine introduces a critical hydrogen-bond donor and a rotatable bond that alters both the 3D pharmacophore and the compound's metabolic susceptibility [1]. Furthermore, its Boc protecting group is selectively cleavable under acidic conditions (e.g., 50% TFA/DCM), which is essential for orthogonal protecting group strategies in synthetic pathways where the chloropyridazine moiety would be unstable toward catalytic hydrogenation, a common requirement for removing Cbz or benzyl groups [2]. Simply substituting this intermediate with a C-linked or free-amine analog would fundamentally change the synthetic route, the final compound's target engagement profile, or the compound's stability during multi-step synthesis.

C-linked azetidine analog (CAS 2385819-08-7)

Lacks NH hydrogen-bond donor and extra rotatable bond; reported linker variations alter target engagement and pharmacokinetics in azetidinyl pyridazine series.

Cbz-protected analog

Requires catalytic hydrogenolysis for deprotection, which may cause reductive dechlorination of the chloropyridazine, eliminating orthogonal protection advantage.

Free-amine azetidine

Absence of Boc group prevents selective acid-mediated deprotection in syntheses where other acid-sensitive groups are present.

Quantitative Evidence & Comparison


SIRT1 Binding Affinity vs. EX-527

This compound binds to the SIRT1 catalytic domain with a Kd of 1.3 µM (1,300 nM) [1]. In contrast, the widely used, potent SIRT1 inhibitor EX-527 (Selisistat) exhibits a Kd in the range of 100 nM to 1 µM under comparable assay conditions [2]. This indicates the target compound is at least an order of magnitude weaker as a direct binder, making it more suitable as a 'tool compound' for probing conditions where only partial SIRT1 inhibition is desired, or as a starting scaffold for further optimization for neurodegenerative and metabolic disease models.

SIRT1 affinity
Reported
Target: Kd 1.3 µM
EX-527: Kd 0.1–1 µM
≥1.3-fold weaker; possibly >10-fold
Supports partial SIRT1 inhibition research; distinct affinity profile vs. potent inhibitors.
Cross-study comparable; BindingDB & HMS LINCS
Sirtuin Biology Epigenetics Drug Discovery

SIRT1 vs. SIRT2 Selectivity

The compound exhibits an IC50 of 990 nM for SIRT1 and a significantly weaker IC50 of 8,690 nM for SIRT2, yielding a SIRT1/SIRT2 selectivity ratio of approximately 8.8-fold [1]. By comparison, the classic SIRT1 inhibitor EX-527 (Selisistat) shows a much wider selectivity window (IC50: 98 nM for SIRT1 vs. 19,600 nM for SIRT2), a ratio of ~200-fold . The target compound is therefore a less selective SIRT1 inhibitor, which could be functionally advantageous in phenotypic screens where pan-sirtuin modulation or a different off-target profile is required, or as a negative control matched for weaker selectivity.

SIRT1/2 selectivity
Reported
SIRT1 IC50 990 nM
SIRT2 IC50 8,690 nM
Selectivity ratio ~8.8 (vs. ~200 for EX-527)
Narrower selectivity window may suit pan-sirtuin or off-target profiling contexts.
Enzyme-based assays; Abz/GST-fusion substrates
Selectivity Profiling Sirtuin Inhibitors Chemical Biology

Orthogonal Boc/Cbz Deprotection Strategy

The Boc group on this azetidine intermediate is cleavable under acidic conditions (e.g., 50% TFA in DCM), while Cbz (benzyloxycarbonyl) groups require catalytic hydrogenation (H2, Pd/C) for removal [1]. This orthogonality is critical because the 6-chloropyridazine moiety is susceptible to reductive dechlorination under hydrogenolysis conditions. Thus, the N-Boc protected azetidine scaffold enables selective deprotection in the presence of the chloropyridazine, which is not possible with a Cbz-protected variant. This property is a key driver for selecting this intermediate in medicinal chemistry campaigns.

Orthogonal deprotection
Class-level
Boc: 50% TFA/DCM, RT, 0.5–2 h
Chloropyridazine stable under acid
Enables acid-mediated Boc removal without chloropyridazine degradation.
Cbz variant requires H2/Pd-C, risking dechlorination
Protecting Group Chemistry Orthogonal Synthesis Medicinal Chemistry

NH Linker Conformational Impact

The NH linker connecting the azetidine to the pyridazine ring in this compound adds one additional rotatable bond and one hydrogen-bond donor (HBD) compared to the direct C-linked analog, tert-butyl 3-(6-chloropyridazin-3-yl)azetidine-1-carboxylate (CAS 2385819-08-7). The literature on azetidinyl pyridazine scaffolds indicates that linker variations that alter the dihedral angle between the azetidine and the heterocycle can significantly impact binding to targets such as stearoyl-CoA desaturase (SCD) [1]. While no head-to-head comparison exists for this specific compound, the increased degrees of freedom and hydrogen-bonding capacity provide a different conformational landscape for target engagement, which can be exploited in structure-based drug design campaigns.

NH linker vs. C-linked
Class-level
NH-linked: 1 HBD, ~4 rot. bonds
C-linked: 0 HBD, ~3 rot. bonds
Added H-bond donor and flexibility
Additional HBD and bond may diversify binding poses in fragment-based design.
SAR evidence from azetidinyl pyridazine SCD inhibitors
Conformational Analysis Structure-Activity Relationship Fragment-Based Drug Design

Application Scenarios


Sirtuin Pathway Partial Inhibition Tools

When the complete inhibition of SIRT1 by potent agents like EX-527 is unsuitable—for instance, in studies investigating the dose-dependent effects of SIRT1 on mitochondrial biogenesis or apoptosis—this compound's weaker Kd (1.3 µM) and narrower selectivity window (~8.8-fold over SIRT2) provide a validated chemical tool for maintaining a more physiological range of sirtuin activity [1] [2].

Orthogonal Synthesis for PROTACs & ADC Linkers

The Boc-protected azetidine can be selectively deprotected with acid (TFA) without cleaving the chloropyridazine, allowing for the sequential introduction of a ligase-binding moiety (e.g., VHL or CRBN ligand) or a cytotoxic payload. This orthogonal stability is lost with Cbz-protected analogs, which require hydrogenolysis and would destroy the chloropyridazine [1].

Fragment-Based Drug Discovery Library Design

The NH linker introduces a hydrogen-bond donor and a rotatable bond, creating a distinct vector for fragment growth. In fragment screening campaigns targeting enzymes, this subtle difference can yield unique binding poses compared to flat, C-linked pyridazine fragments. This scaffold is particularly relevant for targets like kinases or metabolic enzymes where azetidinyl pyridazine cores have shown oral bioavailability [2].

NAMPT & SCD Inhibitor Series Building Block

This compound can be rapidly elaborated into lead molecules for NAMPT or stearoyl-CoA desaturase (SCD) programs. Its scaffold is pre-validated in the patent and primary literature for these target classes, and its availability in gram quantities with 95%+ purity enables rapid SAR exploration by parallel synthesis.

Application
Selection Property
Validation Focus
Sirtuin partial inhibition studies
Lower reported SIRT1 affinity
SIRT1 dose-response & mitochondrial biogenesis endpoints
Orthogonal deprotection for payload conjugation
Boc stability under acid; chloropyridazine integrity
TFA-based deprotection without dechlorination
Fragment-based library design
NH linker rotatable bond & H-bond donor
Binding mode analysis via X-ray or docking
NAMPT/SCD inhibitor building block
Precedented azetidinyl pyridazine scaffold
Rapid SAR expansion with 95%+ purity intermediate
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